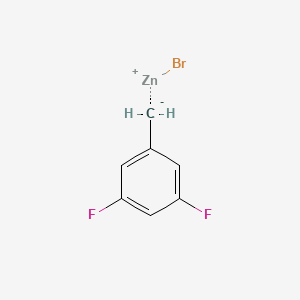

3,5-Difluorobenzylzinc bromide

Descripción

Significance of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are indispensable in organic chemistry for their ability to facilitate the creation of C-C bonds, a fundamental process in the construction of organic molecules. sigmaaldrich.com These reagents, which feature a carbon-metal bond, exhibit a unique reactivity profile. The polarity of this bond allows the carbon atom to act as a nucleophile, readily attacking electrophilic carbon centers to form a new covalent bond. This capability has revolutionized synthetic chemistry, enabling the construction of complex carbon skeletons from simpler precursors. The reactivity of these compounds is influenced by the nature of the metal, with more electropositive metals generally leading to more reactive reagents. msu.edu

Evolution of Organozinc Chemistry and its Synthetic Utility

The field of organozinc chemistry dates back to 1848 with the pioneering work of Edward Frankland. sigmaaldrich.com Initially, the utility of organozinc reagents was somewhat limited due to their lower reactivity compared to other organometallics like Grignard or organolithium reagents. msu.edu However, this perceived drawback has become a significant advantage, as their moderate reactivity allows for a high degree of functional group tolerance. This means they can be used in the presence of sensitive functional groups like esters, ketones, and nitriles without undesired side reactions. sigmaaldrich.com

A major breakthrough in this field was the development of "Rieke zinc," a highly reactive form of zinc metal that facilitates the direct formation of organozinc reagents from a wider range of organic halides. sigmaaldrich.com Furthermore, the advent of transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, has dramatically expanded the synthetic utility of organozinc reagents. sigmaaldrich.comuni-muenchen.de These reactions, often catalyzed by palladium or nickel complexes, enable the efficient coupling of organozinc compounds with various organic halides and triflates. sigmaaldrich.comorganic-chemistry.org

The preparation of benzylic zinc reagents, in particular, has seen significant advancements. The direct insertion of zinc into benzylic chlorides, often facilitated by the presence of lithium chloride (LiCl), allows for the synthesis of these valuable reagents under mild conditions. beilstein-journals.orgresearchgate.net This method has proven to be compatible with a variety of functional groups, further highlighting the versatility of organozinc chemistry. beilstein-journals.org

Unique Contributions of Fluorinated Organozinc Compounds in Modern Chemical Synthesis

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. chemrxiv.org Consequently, the development of methods for the selective introduction of fluorine-containing moieties is of great interest, particularly in the fields of medicinal chemistry and materials science. chemrxiv.orgnbinno.com Fluorinated organozinc reagents have emerged as key players in this endeavor.

The presence of fluorine substituents on an organozinc reagent can enhance its reactivity and solubility in organic solvents. smolecule.com These reagents serve as valuable building blocks for the synthesis of complex fluorinated molecules. nbinno.com They are particularly effective in cross-coupling reactions, such as the Negishi coupling, for the formation of C-C bonds involving fluorinated aromatic systems. acs.orgnih.gov The use of these reagents provides a powerful and often milder alternative to other methods for synthesizing fluorinated compounds. nih.gov

The development of catalyst systems, often employing nickel or palladium, has been crucial for the successful application of fluorinated organozinc reagents. organic-chemistry.orgacs.org These catalysts can effectively facilitate the coupling of even challenging substrates, such as aryl fluorides, with a variety of organozinc nucleophiles. organic-chemistry.org

Overview of 3,5-Difluorobenzylzinc Bromide in Academic Research

This compound is a specific example of a fluorinated organozinc reagent that has found application in organic synthesis. smolecule.com It is typically prepared by the reaction of 3,5-difluorobenzyl bromide with zinc powder in an organic solvent like tetrahydrofuran (B95107) (THF). The resulting reagent is often used as a solution in THF. smolecule.comfluorochem.co.uk

This compound is primarily utilized in cross-coupling reactions to introduce the 3,5-difluorobenzyl group into other molecules. smolecule.com The two fluorine atoms on the benzyl (B1604629) ring influence the electronic properties of the molecule, which can affect its reactivity in these transformations. smolecule.com Its utility has been noted in the synthesis of biaryl compounds and as a building block for pharmaceutical candidates and materials with specific electronic or optical properties. smolecule.com

Below are tables detailing the properties of this compound and its precursor, 3,5-Difluorobenzyl bromide.

Compound Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₅BrF₂Zn | |

| Appearance | Colorless to pale yellow liquid | |

| Typical Form | 0.5 M solution in Tetrahydrofuran (THF) | smolecule.comfluorochem.co.uk |

| Primary Use | Organic synthesis, cross-coupling reactions | smolecule.com |

Table 2: Properties of 3,5-Difluorobenzyl bromide

| Property | Value | Reference |

| Chemical Formula | C₇H₅BrF₂ | nbinno.com |

| Common Name | alpha-Bromo-3,5-difluorotoluene | nbinno.com |

| Primary Use | Intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials | nbinno.com |

| Synthesis | Bromination of 3,5-difluorotoluene (B38592) | nbinno.com |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

bromozinc(1+);1,3-difluoro-5-methanidylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTYJRVTQJKGIO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluorobenzylzinc Bromide

Precursor Synthesis and Halogenation Routes

The primary precursor for the target organozinc compound is 3,5-difluorobenzyl bromide. Its synthesis is critical and can be achieved through several established chemical routes.

Two principal methods are widely employed for the synthesis of 3,5-difluorobenzyl bromide: the free-radical bromination of 3,5-difluorotoluene (B38592) and the nucleophilic substitution of 3,5-difluorobenzyl alcohol.

The most common laboratory and industrial-scale synthesis involves the side-chain bromination of 3,5-difluorotoluene. smolecule.com This reaction typically utilizes a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator. The reaction proceeds via a free-radical mechanism, where the initiator facilitates the formation of a bromine radical, which then selectively abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative. smolecule.com This selectivity is due to the resonance stabilization of the resulting benzylic radical. The use of solvents such as carbon tetrachloride was traditional, though more environmentally benign alternatives like supercritical carbon dioxide or acetonitrile (B52724) are now favored. nih.govsigmaaldrich.com

An alternative route involves the treatment of 3,5-difluorobenzyl alcohol with a mixture of hydrobromic acid and sulfuric acid. chemicalbook.com In this nucleophilic substitution reaction, the hydroxyl group of the alcohol is protonated by the strong acid, forming a good leaving group (water). The bromide ion then attacks the resulting benzylic carbocation to yield the final product.

Table 1: Comparison of Primary Synthetic Routes to 3,5-Difluorobenzyl Bromide

| Feature | Free-Radical Bromination | Nucleophilic Substitution |

| Starting Material | 3,5-Difluorotoluene | 3,5-Difluorobenzyl Alcohol |

| Key Reagents | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 48% Hydrobromic Acid, Sulfuric Acid |

| Mechanism | Free-Radical Chain Reaction | Nucleophilic Substitution (SN1-like) |

| General Conditions | Reflux in a suitable solvent (e.g., CCl4, CH3CN) with initiation | Dropwise addition of acid at room temperature, followed by stirring |

| Advantages | High selectivity for benzylic position, good yields. | Utilizes a different class of precursor, can be high yielding. |

| Considerations | Requires careful control of radical initiation to avoid side reactions. | Involves handling of highly corrosive strong acids. |

Beyond the direct synthesis of 3,5-difluorobenzyl bromide, other methods exist for creating fluorinated benzyl (B1604629) halide precursors, which can be valuable for generating a wider diversity of organometallic reagents. These include:

Direct C-H Fluorination: Advances in catalysis have enabled the direct fluorination of benzylic C-H bonds using electrophilic fluorine sources like Selectfluor, often catalyzed by transition metals such as copper or iron. This allows for the introduction of fluorine at a late stage in a synthetic sequence.

Halogen Exchange Reactions: A halide, such as a benzyl chloride or iodide, can be converted to the corresponding benzyl fluoride (B91410) through nucleophilic substitution using a fluoride salt like potassium fluoride or cesium fluoride. wikipedia.org The efficiency of these reactions can be enhanced by using ionic liquids or phase-transfer catalysts. wikipedia.org

Synthesis from Anilines: Fluorinated benzyl alcohols, which are direct precursors to benzyl bromides, can be synthesized from the corresponding fluorinated benzylamines. The process involves diazotization of the amine with an alkali nitrite (B80452) (like sodium nitrite) and an acid, followed by hydrolysis of the resulting diazonium salt to the alcohol. nih.gov

Desulfonylative Cross-Coupling: Benzylic sulfones can be fluorinated using reagents like N-fluorobenzenesulfonimide (NFSI) to produce α-fluorinated sulfones. nih.gov These intermediates can then undergo palladium-catalyzed cross-coupling reactions, providing a modular route to complex fluorinated molecules. nih.gov

Synthesis of 3,5-Difluorobenzyl Bromide

Generation of 3,5-Difluorobenzylzinc Bromide from Halide Precursors

The conversion of 3,5-difluorobenzyl bromide into its corresponding organozinc reagent is the crucial step in producing the final compound. This transformation can be accomplished primarily through direct insertion of zinc metal or via transmetallation from another organometallic species.

The most direct and common method for preparing this compound is the oxidative addition of zinc metal directly into the carbon-bromine bond of 3,5-difluorobenzyl bromide. smolecule.com The reaction is typically performed by stirring the benzyl bromide with activated zinc dust or powder in an anhydrous aprotic solvent. smolecule.com

The reactivity of the zinc metal is paramount for the success of this reaction. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which can inhibit the reaction. Therefore, pre-activation of the zinc is crucial. This can be achieved by various methods, such as washing with dilute acid (e.g., HCl) to remove the oxide layer, or by using chemically prepared, highly reactive "Rieke Zinc". The insertion of zinc into the benzylic halide bond results in the formation of the organozinc halide, which is typically used as a solution in the reaction solvent. smolecule.com

Transmetallation provides an alternative pathway to organozinc reagents. This process involves the transfer of an organic group from a more electropositive metal to zinc. wikipedia.org A common approach involves the initial formation of a Grignard reagent, 3,5-difluorobenzylmagnesium bromide, by reacting 3,5-difluorobenzyl bromide with magnesium metal. smolecule.comresearchgate.net

This Grignard reagent is then treated with a zinc halide salt, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). researchgate.netgoogle.com An exchange of the metal occurs, yielding the desired this compound and a magnesium halide salt as a byproduct. google.com This method is well-established but involves an additional synthetic step compared to direct zinc insertion.

The successful formation of this compound with high yield and purity requires careful optimization of several reaction parameters to promote the desired reaction and suppress side reactions, most notably Wurtz-type homocoupling of the benzyl bromide.

Solvents: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (B95107) (THF) are most commonly used because they are adept at solvating and stabilizing the resulting organozinc reagent. smolecule.com Other polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), have been shown to dramatically accelerate the rate of organozinc formation by increasing the nucleophilicity of the organometallic species. nih.govorganic-chemistry.org

Additives/Initiators: The addition of lithium chloride (LiCl) is a key strategy for improving both the formation and reactivity of organozinc reagents. LiCl helps to break up zinc aggregates and solubilize the organozinc species from the metal surface by forming a soluble complex (R-Zn-X·LiCl), which prevents surface passivation and accelerates the reaction. nih.govbeilstein-journals.org While not "initiators" in the radical sense, certain reagents can facilitate the start of the reaction. A small crystal of iodine, for example, can be used to activate the metal surface.

Temperature: The reaction is typically conducted at or below room temperature (0–25 °C). While gentle heating may be required to initiate the reaction, maintaining a controlled temperature is essential. Excessive heat can increase the rate of side reactions, particularly the formation of the 1,2-bis(3,5-difluorophenyl)ethane dimer through Wurtz coupling. smolecule.com

Atmosphere: Organozinc reagents are sensitive to both oxygen and moisture. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and hydrolysis of the C-Zn bond. smolecule.com

Table 2: Key Parameters for Optimizing this compound Synthesis

| Parameter | Condition/Reagent | Purpose & Rationale |

| Zinc Source | Activated Zinc Dust/Powder (e.g., Rieke Zinc) | To remove the passivating oxide layer and increase the reactive surface area, ensuring efficient oxidative addition. |

| Solvent | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Stabilizes the organozinc product through coordination. 2-MeTHF is a "greener" alternative with a higher boiling point. smolecule.com |

| Solvent | Dimethyl Sulfoxide (DMSO) (as co-solvent or primary solvent) | Can significantly accelerate the rate of oxidative addition and enhance the nucleophilicity of the organozinc reagent. nih.govorganic-chemistry.org |

| Additive | Lithium Chloride (LiCl) | Prevents surface passivation by forming a soluble complex with the organozinc halide, increasing reaction rate and yield. nih.govbeilstein-journals.org |

| Temperature | 0 °C to Room Temperature | Balances the need for sufficient activation energy with the prevention of thermal decomposition and Wurtz homocoupling side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents rapid decomposition of the air- and moisture-sensitive organozinc reagent via oxidation or hydrolysis. smolecule.com |

Transmetallation Approaches

Preparation of Functionalized Benzylzinc Halides: General Considerations

The preparation of functionalized benzylzinc halides is a cornerstone of modern organometallic chemistry, prized for the high tolerance of these reagents toward a wide variety of functional groups. acs.orgrsc.org This tolerance distinguishes them from the more reactive Grignard and organolithium reagents, which are incompatible with groups like esters, ketones, and nitriles. acs.orgwikipedia.org

The most general and widely applied method for preparing functionalized organozinc halides is the direct insertion of metallic zinc into an organic halide. uni-muenchen.de A critical factor for the success of this method is the activation of the zinc metal, as its surface is often passivated by a layer of zinc oxide. uni-muenchen.de Recently, it has been discovered that the presence of lithium chloride (LiCl) significantly accelerates the rate of zinc insertion into benzylic chlorides. acs.orgcapes.gov.br This LiCl-mediated method allows the reaction to proceed smoothly at room temperature, converting various functionalized benzylic chlorides into the corresponding zinc reagents efficiently and with minimal formation of homo-coupling byproducts. acs.orgcapes.gov.br

Functional groups that are well-tolerated in the LiCl-mediated synthesis of benzylzinc chlorides include iodides, cyanides, esters, and even ketones. acs.org For instance, the preparation of a benzylzinc chloride bearing a propionyl group was achieved with the resulting reagent showing a half-life of 27 days at 25 °C. acs.org

Another major pathway to functionalized benzylzinc reagents is through transmetallation. This involves first preparing an organomagnesium (Grignard) or organolithium compound, which is then reacted with a zinc salt, such as zinc chloride (ZnCl₂). nih.govacs.org This method is particularly useful when sensitive functional groups are present, as the intermediate magnesium reagent can be trapped in situ with ZnCl₂ to form the more stable and less reactive organozinc species. researchgate.net

The choice of method depends on the substrate and the desired reactivity. Direct zinc insertion is often more straightforward, while transmetallation provides an alternative for complex or sensitive molecules. researchgate.net

Table 2: General Methods for Functionalized Benzylzinc Halide Synthesis

| Method | Key Features | Tolerated Functional Groups | Source(s) |

|---|---|---|---|

| Direct Zinc Insertion | Requires activated zinc; Rate and yield are significantly improved by the addition of LiCl. | Halides (Cl, Br, I), Esters, Ketones, Cyanides. | uni-muenchen.de, acs.org, capes.gov.br |

| Transmetallation | Typically from organomagnesium (Grignard) or organolithium reagents to a zinc salt (e.g., ZnCl₂). | Useful for substrates where direct zinc insertion is difficult; Tolerates a broad range of functionalities. | nih.gov, researchgate.net, acs.org |

Reactivity and Mechanistic Insights of 3,5 Difluorobenzylzinc Bromide in Catalytic Transformations

Nucleophilic Reactivity and Electrophile Compatibility

3,5-Difluorobenzylzinc bromide serves as a potent nucleophile, capable of reacting with a variety of electrophiles. smolecule.com The two fluorine atoms at the 3 and 5 positions of the benzyl (B1604629) ring exert strong electron-withdrawing effects, which enhances the compound's reactivity towards electrophiles in comparison to its non-fluorinated counterparts. smolecule.com This heightened reactivity makes it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates. smolecule.com

The compound readily participates in nucleophilic substitution reactions, where it can displace a leaving group in an organic molecule. Its compatibility with a range of electrophiles is a key feature of its utility in synthetic chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a versatile partner in many such transformations. eie.grmdpi.com These reactions provide efficient methods for the construction of carbon-carbon bonds, with applications spanning from materials science to the pharmaceutical industry. smolecule.comeie.gr

Palladium-Catalyzed Negishi Coupling Applications

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a prominent application of this compound. wikipedia.org This reaction is highly valued for its ability to form C-C bonds with a broad range of functional group tolerance. wikipedia.orgnih.gov Palladium catalysts, in general, are known to provide high chemical yields in these couplings. wikipedia.org

In the context of Negishi coupling, this compound acts as the organozinc component, transferring its 3,5-difluorobenzyl group to the organic halide. The reaction is compatible with a variety of functional groups, including esters, amides, nitriles, and heterocycles. nih.govorganic-chemistry.org The process has been successfully employed in the synthesis of complex molecules, demonstrating its reliability for creating sp3-sp2 carbon-carbon bonds. wikipedia.orgmit.edu

Table 1: Examples of Palladium-Catalyzed Negishi Coupling Reactions

| Organozinc Reagent | Organic Halide | Catalyst System | Product | Reference |

| Alkyl-, Alkenyl-, and Arylzinc halides | Primary alkyl iodides, bromides, chlorides, and tosylates | 2% Pd2(dba)3/8% PCyp3/NMI in THF/NMP at 80 °C | Cross-coupled products | nih.gov |

| Secondary alkylzinc halides | Aryl bromides and activated aryl chlorides | Palladium catalyst with CPhos ligand | Secondary alkyl-aryl coupled products | mit.edu |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. wikipedia.orgorganic-chemistry.org this compound can be effectively utilized in nickel-catalyzed cross-coupling reactions, including variations of the Negishi coupling. wikipedia.org These reactions have been developed for a wide range of substrates, including unactivated alkyl halides. rsc.org

Nickel-catalyzed protocols have demonstrated high catalytic reactivity and broad functional group compatibility. rsc.org For instance, nickel-catalyzed reductive cross-coupling has been shown to be effective for difluoromethylated secondary alkyl bromides with various aryl and alkenyl halides. rsc.org Furthermore, migratory Suzuki-Miyaura cross-coupling reactions catalyzed by nickel have been developed, showcasing high benzylic selectivity. nih.gov

Copper-Mediated and -Catalyzed Transformations

Copper-catalyzed reactions represent another important class of transformations for this compound. While direct copper-catalyzed Negishi-type couplings with this specific reagent are less commonly detailed in readily available literature, the broader context of copper's role in cross-coupling is significant. Copper catalysis is particularly noted for its unique reactivity patterns. For example, copper has been employed in the trifluoromethylation of alkyl bromides through a metallaphotoredox mechanism. princeton.edu

In a specific synthetic application, (3,5-difluorobenzyl)zinc bromide was used in a stereocontrolled nucleophilic attack on a chiral imine, a key step in the synthesis of the antiviral drug Lenacapavir (B1654289). drughunter.com This highlights the utility of this organozinc reagent in complex, multi-step syntheses where precise control of stereochemistry is crucial.

Iron-Catalyzed Cross-Couplings

Iron, being an abundant and environmentally benign metal, is an attractive catalyst for cross-coupling reactions. mdpi.com Iron-catalyzed cross-coupling reactions of organozinc reagents are known, though specific examples detailing the use of this compound are not as extensively documented as their palladium or nickel counterparts. The general mechanism for iron-catalyzed cross-couplings often involves the reaction of a Grignard or organozinc reagent with an organic halide. illinois.eduorganic-chemistry.org These reactions can proceed at low temperatures and may involve low-valent iron species. illinois.edu The development of iron-catalyzed methods is an active area of research, aiming to provide more sustainable synthetic routes. mdpi.com

Addition Reactions to Unsaturated Systems

Organozinc reagents like this compound can participate in addition reactions to unsaturated systems, such as aldehydes, ketones, and imines. drughunter.com A notable example is its use in the synthesis of a fragment of Lenacapavir, where it undergoes a nucleophilic addition to a chiral imine. drughunter.com This type of reaction, often referred to as a 1,2-addition, is fundamental in constructing new carbon-carbon bonds and creating chiral centers.

Furthermore, organozinc compounds can, in some cases, participate in conjugate addition (or Michael addition) reactions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This 1,4-addition pathway is favored with "softer" nucleophiles and leads to the formation of a new carbon-carbon bond at the β-position of the unsaturated system. masterorganicchemistry.com The specific reactivity of this compound in Michael additions would depend on the reaction conditions and the nature of the Michael acceptor.

Additions to Carbonyl Derivatives

This compound readily participates in nucleophilic addition reactions with various carbonyl compounds, including aldehydes and ketones. These reactions are fundamental for creating new carbon-carbon bonds and synthesizing benzylic alcohols. The electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the organozinc reagent.

In a notable application, the reaction of this compound with an aldehyde intermediate is a key step in an efficient synthesis of a precursor to the anti-HIV drug lenacapavir. chemrxiv.org This reaction leads to the formation of a secondary alcohol, which is a crucial intermediate in the synthetic pathway. chemrxiv.org

The general transformation is depicted in the following table:

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | Secondary Alcohol |

| This compound | Ketone (R-CO-R') | Tertiary Alcohol |

While detailed kinetic or comparative studies for the addition of this compound to a broad range of carbonyl derivatives were not found in the search results, its utility in targeted synthesis is evident. chemrxiv.org

Mechanistic Pathways and Intermediate Characterization

The catalytic transformations involving this compound, particularly in cross-coupling reactions, are understood to proceed through fundamental organometallic reaction steps.

Catalytic cycles involving organometallic reagents like this compound often involve oxidative addition and reductive elimination as key steps, particularly in palladium- or nickel-catalyzed cross-coupling reactions. libretexts.orglibretexts.orgyoutube.com

Oxidative Addition: In a typical cross-coupling reaction, the active low-valent metal catalyst (e.g., Pd(0)) undergoes oxidative addition with an electrophile (e.g., an aryl halide). This process involves the metal center inserting into the carbon-halogen bond, leading to an increase in both its oxidation state and coordination number. libretexts.orglibretexts.org

Transmetalation: Following oxidative addition, a transmetalation step occurs where the organic group from the organozinc reagent (the 3,5-difluorobenzyl group) is transferred to the metal center, displacing the halide.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are eliminated as the final product. libretexts.org This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. libretexts.orglibretexts.org The groups to be eliminated must be in a cis orientation to each other.

While many cross-coupling reactions proceed through the ionic pathway described above, the involvement of radical intermediates is also possible under certain conditions. libretexts.org Radical pathways can be initiated through single-electron transfer (SET) processes. youtube.com For instance, a nickel(I) complex can undergo a SET with an alkyl bromide to generate an organic radical. youtube.com

In the context of benzylic C-H functionalization, benzyl radicals can be generated and subsequently trapped to form new bonds. beilstein-journals.org While not directly detailing the behavior of this compound, research on related systems suggests that benzylic radicals can be intermediates. For example, the reaction of a benzyl bromide under radical C-H acetoxylation conditions can lead to the corresponding acetate, implying the formation of a benzyl radical intermediate. beilstein-journals.org The introduction of catalytic LiCl can help to stabilize intermediates and reduce the likelihood of radical pathways in some reactions involving organozinc reagents.

The choice of ligands coordinated to the metal catalyst plays a crucial role in influencing the reactivity and selectivity of transformations involving this compound. nih.govcmu.edu Ligands can affect the electronic properties and steric environment of the metal center. cmu.edu

The primary functions of a ligand in a catalytic system include solubilizing the metal salt and modulating the redox potential of the metal center to achieve the desired activity and dynamics for the catalytic cycle. cmu.edu Electron-donating ligands can increase the electron density on the metal, which can, in turn, affect the rates of oxidative addition and reductive elimination. cmu.edu Conversely, electron-withdrawing ligands can also enhance catalyst activity and stability in certain cases. nih.gov

The steric bulk of ligands can also dictate the regioselectivity of a reaction. For example, in Mizoroki-Heck reactions, the use of structurally related ligands with different phosphorus substituents (phenyl vs. tert-butyl) can lead to either the linear or branched product with high selectivity. chemrxiv.org This control is attributed to the rigid positioning of the phosphorus substituent, which either engages in a π-π interaction or a steric clash with the incoming olefin, thereby directing the regiochemical outcome. chemrxiv.org

The following table summarizes the general effects of ligand properties on catalytic reactions:

| Ligand Property | Influence on Catalysis |

| Electron-donating groups | Can increase catalyst activity by making the metal center more electron-rich. cmu.edu |

| Electron-withdrawing groups | Can enhance catalyst stability and, in some cases, activity. nih.gov |

| Steric bulk | Can control regioselectivity by directing the approach of substrates to the metal center. chemrxiv.org |

Role of Radical Intermediates in Specific Transformations

Chemo- and Regioselectivity in Carbon-Carbon Bond Functionalization

Chemo- and regioselectivity are critical aspects of C-C bond functionalization reactions. In molecules with multiple reactive sites, a selective reaction at the desired position is paramount.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For example, in a molecule containing both an aldehyde and a ketone, a chemoselective reagent might react exclusively with the aldehyde. While specific studies on the chemoselectivity of this compound are not detailed in the provided search results, the principles of organometallic reactivity suggest that factors like the relative electrophilicity of functional groups will play a key role.

Regioselectivity pertains to the preferential formation of one constitutional isomer over another. In the context of reactions with unsymmetrical substrates, such as certain imines or enones, the addition of this compound could potentially occur at different positions. For instance, the reaction of pyrazoles with 5-bromo enones can lead to a 1,4-conjugated addition, whereas with 5-bromo enaminones, nucleophilic substitution of the bromine occurs with high regioselectivity. nih.gov

The regioselectivity of organometallic additions can often be controlled by the choice of catalyst and ligands. As discussed previously, ligand-controlled regioselectivity has been demonstrated in Mizoroki-Heck reactions, where different ligands direct the arylation to either the linear or branched position of a styrene. chemrxiv.org

Strategic Applications of 3,5 Difluorobenzylzinc Bromide in Advanced Organic Synthesis

Synthesis of Fluorinated Aromatic and Heteroaromatic Compounds

3,5-Difluorobenzylzinc bromide is a key reagent for the introduction of the 3,5-difluorobenzyl moiety into a variety of molecular frameworks. This is primarily achieved through cross-coupling reactions, where it serves as a potent nucleophile to form new carbon-carbon bonds. smolecule.com The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity toward electrophiles compared to its non-fluorinated counterparts. smolecule.com

The reagent is particularly effective in palladium-catalyzed coupling reactions such as the Negishi and Suzuki-Miyaura reactions. smolecule.com In these transformations, it reacts with a wide range of organic halides and triflates, including those derived from aromatic and heteroaromatic systems. This allows for the direct and efficient synthesis of biaryl compounds and other fluorinated structures that are of significant interest in medicinal chemistry and materials science. smolecule.com The development of methods for creating fluorinated nitrogen heterocycles, for instance, is a major focus in the search for new drug scaffolds, and reagents like this compound are instrumental in this pursuit. ekb.eg

Construction of Complex Molecular Architectures

The utility of this compound extends beyond simple coupling reactions to the assembly of highly complex molecular architectures. Its defined reactivity allows it to be used in a modular fashion within multi-step synthetic sequences. nih.gov Chemists can strategically introduce the 3,5-difluorobenzyl group at a specific point in a synthesis, building upon a complex molecular core.

A prominent example is its application in the synthesis of advanced pharmaceutical intermediates. In these processes, the organozinc reagent is added to a molecule already containing multiple functional groups and stereocenters. For instance, in the synthesis of certain HIV inhibitor precursors, this compound is reacted with complex sulfinylimine intermediates to construct a key chiral amine fragment, demonstrating its compatibility with sensitive functional groups and its role in creating stereochemically rich structures. nih.govresearchgate.net

Role as a Building Block in the Synthesis of Biologically Relevant Compounds

The 3,5-difluorobenzyl structural unit is a privileged motif in biologically active molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity to protein targets, and modulate lipophilicity, all of which are critical pharmacokinetic and pharmacodynamic properties. ekb.egvulcanchem.com

This compound serves as a crucial building block for a variety of drug candidates and pharmaceutical intermediates. smolecule.com Its precursor, 3,5-difluorobenzyl bromide, is used in the synthesis of antifungal agents like fluconazole, highlighting the importance of this fluorinated pattern in medicinal chemistry. nbinno.com The organozinc variant provides a direct method for nucleophilic addition of the 3,5-difluorobenzyl group, which is often a more efficient and selective route for creating the carbon-carbon bonds necessary for these complex scaffolds. smolecule.com

One of the most significant and well-documented applications of this compound is in the synthesis of potent inhibitors of the HIV-1 capsid protein (CA). nih.govresearchgate.net The HIV-1 capsid is a critical target for next-generation antiviral drugs, and small molecules that interfere with its assembly or disassembly can effectively block viral replication. mdpi.com

The compound is a key intermediate in the synthesis of the FDA-approved long-acting injectable drug Lenacapavir (B1654289) (GS-6207) and its analogues. nih.govchemrxiv.org In a key synthetic step, this compound acts as a nucleophile in an addition reaction to a chiral sulfinylimine, such as (R)-N-((3,6-dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide, to form a crucial amine intermediate. nih.govgoogle.comgoogle.com This reaction establishes a critical stereocenter and attaches the 3,5-difluorophenyl group, which is known to embed into a key hydrophobic pocket of the HIV-1 capsid protein, contributing significantly to the inhibitor's high binding affinity and potent antiviral activity. nih.govmdpi.com

Table 1: Reaction of this compound with a Chiral Sulfinylimine Intermediate This table details the reactants and conditions for a key step in the synthesis of an HIV-1 Capsid Inhibitor precursor.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Outcome | Reference |

| (R)-N-((3,6-dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide (18) | This compound (25) | Dry THF | 0 °C to Room Temp | Formation of diastereomeric amine precursors (21a/22a) for HIV-1 CA inhibitors | nih.gov |

The same physicochemical advantages conferred by the difluorobenzyl group in pharmaceuticals are also valuable in agrochemicals. nbinno.com this compound is therefore a relevant building block for the synthesis of modern herbicides, insecticides, and fungicides. smolecule.comnbinno.com The precursor, 3,5-difluorobenzyl bromide, is noted for its use in creating fungicides like flutriafol, which protect crops from fungal diseases. nbinno.com The introduction of fluorine atoms can increase the potency and environmental persistence of the active ingredient, leading to more effective crop protection agents.

Applications in the Synthesis of HIV-1 Capsid Protein Inhibitor Subtypes

Contributions to Materials Science and Polymer Synthesis

Beyond life sciences, this compound and its parent bromide are utilized in materials science. smolecule.comnbinno.com The 3,5-difluorobenzyl unit can be incorporated as a monomer in the synthesis of advanced polymers. nbinno.com For example, it is used to create poly(arylene ether)s, a class of high-performance polymers known for their exceptional thermal stability and resistance to aggressive chemicals. nbinno.com The presence of fluorine atoms in the polymer backbone imparts desirable properties such as low dielectric constant, hydrophobicity, and enhanced durability, making these materials suitable for applications in electronics and aerospace. smolecule.com

Stereoselective Transformations Utilizing this compound

The strategic incorporation of fluorine atoms into organic molecules can significantly influence their conformational preferences and electronic properties, making this compound a valuable reagent in stereoselective synthesis. Its application in asymmetric and diastereoselective reactions allows for the controlled formation of chiral centers, which is of paramount importance in the synthesis of biologically active compounds.

A notable application of this compound is in the diastereoselective addition to chiral sulfinylimines. In the synthesis of novel subtypes of HIV-1 capsid protein inhibitors, (3,5-difluorobenzyl)zinc bromide was reacted with both (R)- and (S)-tert-butanesulfinyl imines. mdpi.comresearchgate.net These reactions produced pairs of diastereomers, and while they favored the undesired diastereomer, the study highlighted that the (R)-tert-butanesulfinyl imine was preferred over its (S)-enantiomer for this transformation. mdpi.com

The following table summarizes the diastereoselective addition of this compound to different sulfinylimines:

Table 1: Diastereoselective Addition of this compound to Sulfinylimines

| Sulfinylimine Reactant | Nucleophile | Product Diastereomers | Diastereomeric Ratio (Undesired:Desired) |

|---|---|---|---|

| Sulfinylimine 17 | (3,5-difluorobenzyl)zinc bromide 25 | 21a / 22a | 1-2 : 1 |

| Sulfinylimine 18 | (3,5-difluorobenzyl)zinc bromide 25 | 21b / 22b | 1-2 : 1 |

Data sourced from a study on HIV-1 capsid protein inhibitors. mdpi.com

This type of diastereoselective reaction is crucial in constructing complex molecules with multiple stereocenters. The ability to control the stereochemical outcome, even with modest selectivity, provides a pathway to the desired isomers which can then be separated.

Further research into the asymmetric synthesis of fluorinated aromatic amino acids has demonstrated the utility of related organometallic reagents in conjunction with chiral nickel(II) complexes. beilstein-journals.org While this specific study did not use this compound directly, it highlights a powerful methodology where such reagents could be applied. The general principle involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with an electrophile, such as a benzyl (B1604629) bromide derivative. This method has been shown to produce fluorinated amino acids with high enantiomeric excess. beilstein-journals.org The success of this strategy suggests a promising avenue for the future application of this compound in the asymmetric synthesis of novel fluorinated amino acids.

The principles of asymmetric synthesis, where an achiral unit is converted into a chiral unit leading to unequal amounts of stereoisomers, are fundamental to these transformations. uwindsor.ca The use of chiral auxiliaries, like the sulfinyl group or chiral ligands on a metal catalyst, creates a chiral environment that influences the trajectory of the incoming nucleophile, in this case, the 3,5-difluorobenzyl group. uwindsor.cacsic.es This leads to the preferential formation of one stereoisomer over another.

Future Research Directions and Emerging Trends in 3,5 Difluorobenzylzinc Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The performance of 3,5-difluorobenzylzinc bromide in cross-coupling reactions is intrinsically linked to the catalytic system employed. Future research is heavily focused on creating novel catalysts that offer superior efficiency, selectivity, and broader functional group tolerance.

A primary area of investigation is the refinement of palladium-based catalysts. While traditional catalysts are effective, there is a drive to develop systems that minimize side reactions, such as homocoupling, and operate under milder conditions. Research into catalyst tuning, for instance by using specific palladium(0) catalysts or incorporating additives like lithium chloride, aims to stabilize reactive intermediates and reduce unwanted radical pathways. The development of silica-supported catalysts for use in continuous flow reactors represents another promising frontier, offering excellent conversion rates and easier product purification, free from phosphine (B1218219) ligand contamination. researchgate.net

Beyond palladium, nickel-catalyzed systems are emerging as a cost-effective and highly efficient alternative. An efficient nickel catalyst system has been developed for the carboxylation of organozinc reagents with CO2 under very mild conditions. bohrium.com This not only expands the types of transformations possible with reagents like this compound but also aligns with goals of using more abundant and less expensive transition metals. The exploration of multimetallic catalytic systems, which can leverage synergistic effects between different metals, may also unlock novel reactivity and selectivity patterns. bohrium.com

Table 1: Comparison of Catalytic Systems for Organozinc Cross-Coupling Reactions

| Catalyst Type | Focus Area | Potential Advantages |

|---|---|---|

| Palladium-Based | Ligand and additive optimization; Heterogeneous catalysts | Enhanced selectivity, suppression of side-reactions, improved stability, easier separation. researchgate.net |

| Nickel-Based | Carboxylation and other cross-couplings | Lower cost, high efficiency under mild conditions, complementary reactivity to palladium. bohrium.com |

| Multimetallic | Synergistic catalysis | Enhanced selectivity for heterocoupling over homocoupling. bohrium.com |

Sustainable and Green Chemistry Approaches in Organozinc Reagent Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes involving organometallic reagents. For this compound, future trends point towards minimizing environmental impact through several key strategies.

One major focus is the development of processes that reduce solvent waste and energy consumption. Methodologies such as mechanochemical transformations (e.g., ball milling) that require little to no solvent are gaining traction. mdpi.com Furthermore, the use of scalable continuous flow reactors for the synthesis of organozinc reagents is a significant step towards safer and greener chemistry. acs.org This approach minimizes the volume of the highly reactive organometallic reagent present at any one time and allows for efficient heat and mass transfer, leading to higher yields and purity. acs.org

Another key trend is the use of more sustainable reaction partners and feedstocks. The use of carbon dioxide (CO2), a renewable and non-toxic C1 feedstock, for carboxylation reactions is a prime example of this approach. bohrium.com Research is also exploring alternatives to traditional organic halides for generating the organozinc reagent, as well as developing metal-free C-H functionalization techniques to eliminate metal waste and simplify purification. mdpi.com The activation of less toxic and more abundant reagents, such as dimethyl sulfoxide (B87167) (DMSO), for methylation reactions also represents a move toward more sustainable chemical processes. mdpi.com

Table 2: Green Chemistry Strategies for Organozinc Reagents

| Strategy | Description | Key Benefits |

|---|---|---|

| Continuous Flow Synthesis | On-demand generation and immediate consumption of the reagent in a closed system. | Enhanced safety, reduced waste, improved process control and scalability. acs.org |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions. | Significant reduction or elimination of solvent use. mdpi.com |

| Alternative Energy Sources | Employing photo-redox or electrochemical methods to initiate reactions. | Milder reaction conditions, potential for novel reactivity. mdpi.com |

| Renewable Feedstocks | Utilizing abundant and non-toxic reagents like CO2. | Reduced environmental impact, atom economy. bohrium.com |

Expansion to Late-Stage Functionalization of Complex Bioactive Molecules

A significant and growing application for this compound is in the late-stage functionalization (LSF) of complex molecules, particularly pharmaceuticals and agrochemicals. LSF allows for the modification of intricate molecular scaffolds at a final stage of the synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The functional group tolerance of organozinc reagents makes them particularly well-suited for this purpose. researchgate.net

Future research will likely see the application of this compound in ever more complex settings. For instance, its use in the synthesis of an intermediate for the anti-HIV drug lenacapavir (B1654289) highlights its value in constructing highly functionalized, modern therapeutics. chemrxiv.org Electrochemical methods combined with organozinc reagents are also being developed for the C(sp³)–H functionalization of complex drug molecules, demonstrating high tolerance for various functional groups. mdpi.com

The "magic methyl" effect, where the addition of a methyl group can dramatically improve a drug's metabolic stability and potency, is a well-known concept in medicinal chemistry. mdpi.com By extension, the introduction of the 3,5-difluorobenzyl group can impart unique properties due to the electronic effects of the fluorine atoms, potentially modulating a molecule's lipophilicity, binding affinity, and metabolic profile. The development of more robust and selective methods to attach this group to complex skeletons will be a key area of future work.

Interdisciplinary Research Opportunities for Advanced Material Design

The unique electronic properties conferred by the difluorinated aromatic ring make this compound a valuable building block for advanced materials. Research in this area represents a significant interdisciplinary opportunity, bridging organic synthesis with materials science and engineering.

Fluorinated aromatic compounds are foundational to many high-performance materials. The 3,5-difluorobenzyl moiety can be incorporated into polymers, such as poly(arylene ether)s, to enhance thermal stability and chemical resistance. nbinno.com Biaryl structures, readily synthesized via cross-coupling reactions with this reagent, are fundamental skeletons for a range of functional organic materials used in electronics and photonics. rsc.org

Future opportunities lie in the rational design of novel materials where the specific properties of the 3,5-difluorobenzyl group are harnessed. This includes the development of:

Organic Electronics: Creating new organic semiconductors, transistors, and light-emitting diodes (OLEDs) where the fluorine atoms help tune the material's energy levels and charge-transport properties.

Advanced Polymers: Synthesizing specialty polymers with tailored dielectric constants, high thermal stability, and specific optical properties for applications in aerospace and telecommunications.

Liquid Crystals: Designing new liquid crystalline materials, as the introduction of fluorine atoms can significantly influence mesophase behavior and dipole moments.

The synthesis of these advanced materials will rely on the continued development of efficient and selective coupling reactions involving this compound, creating a synergistic relationship between synthetic methodology and material innovation. smolecule.com

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-difluorobenzylzinc bromide, and how does its reactivity compare to other organozinc reagents?

this compound is typically synthesized via transmetallation of the corresponding Grignard reagent (3,5-difluorobenzylmagnesium bromide) with zinc salts, such as ZnBr₂, in anhydrous tetrahydrofuran (THF) . The reagent is commercially available as a 0.4–0.6 M solution in THF, optimized for stability and reactivity in cross-coupling reactions . Compared to non-fluorinated organozinc reagents, the electron-withdrawing fluorine substituents enhance its electrophilicity, making it more reactive in Negishi couplings while retaining selectivity for aryl- and heteroaryl halide partners .

Q. What solvent systems and reaction conditions are optimal for maintaining the stability of this compound in organometallic reactions?

Anhydrous THF is the preferred solvent due to its ability to stabilize organozinc reagents by coordinating to zinc, preventing aggregation or decomposition . Reactions should be conducted under inert atmospheres (argon/nitrogen) at temperatures between 0°C and room temperature to balance reactivity and stability. Prolonged storage at –20°C is recommended for the THF solution to minimize protodezincation or hydrolysis .

Advanced Research Questions

Q. How can protodezincation be minimized during Negishi couplings involving this compound, particularly in sterically hindered systems?

Protodezincation (loss of the zinc moiety via protonation) can be mitigated by:

- Pre-activation of palladium catalysts : Using Pd(PPh₃)₄ or Xantphos-Pd complexes to enhance transmetallation efficiency .

- Low-temperature additions : Gradual addition of the organozinc reagent to the reaction mixture at 0°C reduces premature decomposition .

- Polar additives : Trimethylaluminum (Me₃Al) or LiCl can stabilize the zincate intermediate, improving coupling yields in sterically demanding substrates .

Q. What analytical techniques are recommended for identifying and quantifying byproducts in reactions involving this compound?

- Gas Chromatography (GC) : Effective for volatile byproducts (e.g., fluorinated toluene derivatives); retention indices and mass spectrometry (GC-MS) aid in structural elucidation .

- Quantitative ¹⁹F NMR : Leverages the distinct fluorine chemical shifts to track fluorinated intermediates and side products .

- Fluorometric assays : Modified 3,5-diaminobenzoic acid (DABA) methods can detect trace aromatic byproducts in complex matrices .

Q. How does the presence of electron-withdrawing substituents (e.g., fluorine) influence the functional group compatibility of this compound in multi-step syntheses?

The 3,5-difluoro motif enhances compatibility with electrophilic functional groups (e.g., esters, ketones) by reducing undesired nucleophilic side reactions. However, strongly acidic protons (e.g., –OH, –NH) should be protected (e.g., as silyl ethers or tert-butyl carbamates) to avoid proton transfer to the zinc center . In iterative couplings, sequential use of Pd/SPhos catalysts enables selective cross-couplings without disturbing existing fluorinated moieties .

Methodological Considerations

- Scalability : Reactions can be scaled to >10 mmol with consistent yields by maintaining strict anhydrous conditions and controlled reagent addition rates .

- Safety : While no specific hazards are reported for this compound, standard organometallic handling protocols (glovebox, flame-dried glassware) are essential. Related benzyl bromides require ventilation due to lachrymatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.